molecular formula C14H11Cl2FN2O2 B1385098 N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020056-37-4

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B1385098
CAS No.: 1020056-37-4
M. Wt: 329.2 g/mol
InChI Key: ZPGVVEWPUIQCGH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound can be traced through the broader historical evolution of arylacetamide chemistry and phenoxyacetic acid derivatives. The foundational chemistry underlying this compound's structure dates back to 1880, when the preparation of phenoxyacetic acid from sodium phenolate and sodium chloroacetate was first reported. This early work established the fundamental synthetic pathway for creating ether linkages between aromatic rings and acetamide functionalities, a methodology that would prove crucial for the development of numerous pharmaceutical and agricultural compounds. The systematic exploration of dichlorophenoxy compounds gained significant momentum in the mid-20th century, particularly following the introduction of 2,4-dichlorophenoxyacetic acid in 1945 as a plant growth regulator and herbicide. This period marked the beginning of extensive research into chlorinated aromatic compounds and their biological activities.

The specific compound this compound was formally characterized and assigned the Chemical Abstracts Service number 1020056-37-4, with its initial database entry created on May 28, 2009, and subsequent modifications recorded as recently as May 24, 2025. The compound's development reflects the modern era of rational drug design, where fluorine incorporation has become a standard strategy for modulating molecular properties. The inclusion of fluorine atoms in pharmaceutical compounds has been recognized as a critical advancement in medicinal chemistry, with approximately 25% of all marketed drugs containing at least one fluorine atom. The specific positioning of the fluorine substituent on the aminophenyl ring represents a strategic design choice aimed at optimizing both metabolic stability and target selectivity.

The synthesis methodology for this compound draws from well-established protocols for phenoxyacetic acid derivatives, involving the reaction of chloroacetic acid derivatives with substituted phenols under basic conditions. The preparation typically involves multiple synthetic steps, beginning with the formation of the phenoxyacetic acid intermediate through nucleophilic substitution reactions, followed by coupling with the appropriately substituted fluoroaniline derivative. Recent patent literature has described optimized synthetic routes that achieve yields exceeding 98% for related dichlorophenoxy compounds, suggesting that efficient preparation methods have been developed for this class of molecules.

Taxonomic Classification in Organic Chemistry

This compound belongs to several overlapping classification systems within organic chemistry, each highlighting different structural and functional aspects of the molecule. Primary classification places this compound within the anilide family, which encompasses amide derivatives of aniline characterized by the general structure R-C(=O)-N(-R')-C6H5. Anilides represent a fundamental class of organic compounds with widespread applications in both pharmaceutical and agricultural chemistry, serving as structural frameworks for numerous bioactive molecules including herbicides and fungicides.

From a functional group perspective, the compound exhibits characteristics of both aryl ethers and acetamides, creating a bifunctional molecular architecture. The phenoxyacetic acid component classifies the molecule as an aryl ether derivative, specifically as an O-phenyl derivative of glycolic acid. This structural motif imparts specific physicochemical properties, including moderate water solubility (12 grams per liter for the parent phenoxyacetic acid) and high solubility in organic solvents such as ethanol, diethyl ether, and benzene. The compound's pKa value of approximately 3.7, inherited from its phenoxyacetic acid component, positions it as a weak acid capable of ionization under physiological conditions.

Classification Category Specific Classification Key Structural Features
Primary Functional Group Anilide/Phenylamide Amide derivative of substituted aniline
Secondary Functionality Aryl Ether Phenoxy linkage to acetamide
Substitution Pattern Polyhalogenated Aromatic Fluorine and dichlorine substituents
Heterocyclic Content Non-heterocyclic Purely carbocyclic aromatic systems
Molecular Architecture Biaryl Acetamide Two aromatic rings connected via acetamide bridge

The halogen substitution pattern further refines the compound's classification within the broader category of polyhalogenated organic compounds. The presence of both fluorine and chlorine atoms creates a unique electronic environment that influences molecular reactivity and biological activity. Fluorine substitution typically enhances metabolic stability and can modulate binding affinity to biological targets, while chlorine substituents often contribute to increased lipophilicity and membrane permeability. The specific substitution pattern observed in this compound, with fluorine at the 2-position and amino functionality at the 5-position of one aromatic ring, combined with dichlorine substitution at the 2- and 4-positions of the phenoxy ring, represents a carefully designed molecular architecture aimed at optimizing both pharmacokinetic and pharmacodynamic properties.

Significance in Heterocyclic and Arylacetamide Research

Although this compound itself does not contain heterocyclic rings, its structural framework and research applications are intimately connected to the broader field of heterocyclic chemistry and arylacetamide drug discovery. The compound serves as a representative example of how non-heterocyclic arylacetamides can exhibit significant biological activity, often serving as lead compounds for the development of more complex heterocyclic analogs. Recent research in arylacetamide chemistry has demonstrated the successful identification of compounds targeting the Plasmodium falciparum STAR-related lipid transfer protein, with aryl amino acetamides showing potent antimalarial activity. This research has highlighted the importance of systematic structure-activity relationship studies in optimizing compound properties, particularly focusing on metabolic stability and target selectivity.

The significance of this compound extends to its role in contemporary medicinal chemistry approaches that emphasize the strategic incorporation of fluorine atoms for property optimization. Recent advances in fluorinated pharmaceutical compounds have demonstrated that fluorine substitution can dramatically improve drug-like properties, including enhanced bioavailability, increased metabolic stability, and improved target selectivity. The specific positioning of fluorine in the 2-position relative to the amino group creates opportunities for intramolecular interactions that can influence conformational preferences and binding modes with biological targets.

Contemporary research in arylacetamide chemistry has revealed the importance of scaffold hopping strategies, where researchers systematically modify core structural elements to optimize biological activity while maintaining favorable pharmacokinetic properties. The α-oximido-arylacetamide derivatives reported in recent literature demonstrate yields up to 83% for related structural modifications, suggesting robust synthetic methodologies for this compound class. These developments have particular relevance for antifungal drug discovery, where α-oximido-phenylacetamide compounds containing specific substitution patterns have shown activity against Sclerotinia sclerotiorum and Botrytis cinerea with EC50 values in the submicromolar range.

Research Application Compound Class Target Organisms Key Findings
Antimalarial Activity Aryl Amino Acetamides Plasmodium falciparum PfSTART1 protein targeting
Antifungal Activity α-Oximido-arylacetamides Sclerotinia, Botrytis EC50 values <1 μM
Metabolic Stability Fluorinated Analogs Human liver microsomes Enhanced stability profiles
Structure-Activity Scaffold Hopping Multiple targets Systematic optimization protocols

The compound's relevance to heterocyclic research emerges through its frequent use as a synthetic precursor or structural inspiration for heterocyclic analogs. Recent synthetic methodologies have demonstrated the feasibility of incorporating this type of arylacetamide framework into more complex heterocyclic systems, including pyrazole-thiazole conjugates and triazole-pyrazole hybrids. These hybrid molecules often exhibit enhanced biological activities compared to their non-heterocyclic precursors, demonstrating the value of systematic structural modification approaches. The synthesis of such heterocyclic derivatives typically involves multistep procedures under mild reaction conditions, with reported yields ranging from 15% to 83% depending on the specific structural modifications employed.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-6-9(18)2-3-11(12)17/h1-6H,7,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVVEWPUIQCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Mixed Anhydrides or Acid Anhydrides

  • Some methods employ mixed acid anhydrides or acid anhydrides (e.g., acetic anhydride derivatives) as acylating agents instead of acid chlorides.
  • The reaction proceeds similarly with amine coupling under basic conditions.

Direct Coupling of Acid with Amine Using Coupling Agents

  • Carbodiimide-based coupling agents (e.g., EDC, DCC) or uronium salts (e.g., HATU) can be used to activate the acid for amide bond formation.
  • This method avoids the need to isolate the acid chloride and can be performed under milder conditions.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 2-(2,4-dichlorophenoxy)acetic acid (1 eq), thionyl chloride (1.2 eq), catalytic DMF, reflux 2 h Formation of acid chloride
2 5-Amino-2-fluoroaniline (1 eq), triethylamine (1.5 eq), dichloromethane, 0 °C to RT, 3 h Amide coupling reaction
3 Aqueous workup, extraction with DCM, drying over Na2SO4 Isolation of crude product
4 Recrystallization from dichloromethane/methanol Purification

Yield: Typically 60–85% depending on scale and purity of reagents.

Analytical and Characterization Data

  • Melting Point: Usually in the range of 130–140 °C.
  • NMR (1H, 13C): Characteristic amide NH, aromatic protons, and fluorine-substituted aromatic signals.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • Purity: Confirmed by HPLC or TLC.

Summary Table of Preparation Methods

Method Acylating Agent Coupling Agent/Base Solvent Temperature Yield (%) Notes
Acid chloride method 2-(2,4-dichlorophenoxy)acetyl chloride Triethylamine or pyridine DCM, Acetonitrile, or DMF 0 °C to RT 60–85 Most common, straightforward
Mixed anhydride method Mixed acid anhydride Base (e.g., pyridine) Aromatic hydrocarbon or ester solvents RT 55–75 Avoids acid chloride isolation
Carbodiimide coupling 2-(2,4-dichlorophenoxy)acetic acid + EDC/DCC None or base DMF or DCM RT 50–80 Mild conditions, avoids corrosive reagents

Research Findings and Considerations

  • The use of 5-amino-2-fluoroaniline as the amine component is critical for introducing the fluorine substituent at the 2-position on the phenyl ring.
  • The 2,4-dichlorophenoxyacetyl moiety is prepared or sourced with high purity to ensure successful coupling.
  • Reaction conditions must be carefully controlled to prevent hydrolysis of acid chlorides and side reactions.
  • Purification by recrystallization is preferred for scalability and to obtain analytically pure compounds.
  • Industrial scale preparations favor acid chloride methods due to simplicity and reproducibility.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential for crop protection.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Agricultural Applications: It may disrupt essential biological processes in pests or weeds, leading to their death or reduced growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Halogen Substitution Patterns
  • N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide (CAS 953739-94-1): Replaces the 2,4-dichlorophenoxy group with a 2-chlorophenoxy moiety. Molecular formula: C₁₄H₁₂ClFN₂O₂; molecular weight: 294.71. The reduced chlorine substitution may lower lipophilicity and alter receptor binding compared to the target compound.
  • N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (sc-329765): Substitutes the 5-amino-2-fluorophenyl group with a 4-amino-2-methylphenyl ring.
Thiourea and Mercaptoethyl Derivatives
  • DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide): Features a mercaptoethyl group instead of the amino-fluorophenyl substitution. Acts as an allosteric caspase-3 inhibitor by forming disulfide bonds with Cys264 . The thiol group introduces redox sensitivity, which may limit stability compared to the target compound’s amine group.
  • 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h): Incorporate thiourea pharmacophores, enhancing COX-2 inhibition via stronger enzyme binding (docking scores: −8.4 to −9.3 kcal/mol vs. −7.2 kcal/mol for 2,4-D) . The target compound’s acetamide group lacks this thiourea-mediated interaction, suggesting divergent therapeutic applications.

Backbone Modifications: Acetamide vs. Propanamide

  • N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 1020056-48-7): Extends the acetamide chain to propanamide, increasing molecular weight (343.18 g/mol vs. ~315–330 g/mol for acetamide analogs). This modification may influence conformational flexibility and membrane permeability .

Physicochemical Properties

Compound Name Melting Point (°C) Rf Value Molecular Weight (g/mol) Reference
Target Compound (Inferred) Not reported ~315–330
N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide (7d) 171–173 0.28 541.20
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (sc-329765) Not reported 329.20

Thiourea derivatives (e.g., 7d) exhibit higher molecular weights and melting points due to increased hydrogen bonding capacity .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in the realm of medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₁Cl₂FN₂O₂
  • Molecular Weight : 329.15 g/mol
  • CAS Number : 1020056-37-4

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies have demonstrated significant cytotoxicity against breast cancer (MCF7 and MDA-MB-231), lung cancer (A549), and colon cancer (HCT116) cell lines with IC50 values ranging from 3.5 µM to 10 µM .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, as evidenced by assays such as Acridine Orange/Ethidium Bromide dual staining . This apoptotic effect is crucial for its anticancer activity.
  • Histone Deacetylase Inhibition : this compound has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a role in cancer progression and cell cycle regulation . The compound's ability to inhibit HDACs suggests a potential for use in epigenetic cancer therapies.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Cell Line IC50 Value (µM) Effect Observed
MCF7 (Breast Cancer)3.50 ± 0.73Significant growth inhibition
MDA-MB-2314.20 ± 0.19Induction of apoptosis
A549 (Lung Cancer)6.60 ± 0.60Cell cycle arrest
HCT116 (Colon Cancer)6.80 ± 0.80HDAC inhibition

These findings illustrate the compound's effectiveness across multiple cancer types, reinforcing its potential as a therapeutic agent.

Comparative Studies

In comparative studies against standard chemotherapeutics such as doxorubicin and lapatinib, this compound demonstrated superior or comparable efficacy, particularly in resistant cancer cell lines .

Q & A

Q. Why do solubility and bioactivity data vary across structurally similar acetamides?

  • Analysis : Subtle changes (e.g., –F vs. –Cl substitution) alter lipophilicity (logP) and hydrogen-bonding capacity. For example, fluorinated analogs may exhibit higher membrane permeability but lower aqueous solubility, impacting bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide

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